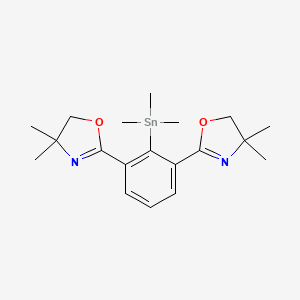
2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organotin compound It features a trimethylstannyl group attached to a phenylene ring, which is further connected to two oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the reaction of a trimethylstannyl precursor with a phenylene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and time, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems can help in achieving the desired output while maintaining quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the stannyl group or other parts of the molecule.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as catalysts and polymers.
Mécanisme D'action
The mechanism of action of 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The trimethylstannyl group can interact with various enzymes and receptors, modulating their activity. The oxazole rings may also play a role in binding to specific sites on target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole): This compound has a bromo group instead of a trimethylstannyl group, leading to different reactivity and applications.
2,2’-(2-Chloro-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole):
Uniqueness
The presence of the trimethylstannyl group in 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) imparts unique properties, such as increased reactivity and the ability to form stable complexes with various ligands. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H28N2O2Sn |
|---|---|
Poids moléculaire |
435.1 g/mol |
Nom IUPAC |
[2,6-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-trimethylstannane |
InChI |
InChI=1S/C16H19N2O2.3CH3.Sn/c1-15(2)9-19-13(17-15)11-6-5-7-12(8-11)14-18-16(3,4)10-20-14;;;;/h5-7H,9-10H2,1-4H3;3*1H3; |
Clé InChI |
PEKHUMUNPSHNCR-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C2=C(C(=CC=C2)C3=NC(CO3)(C)C)[Sn](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12887719.png)

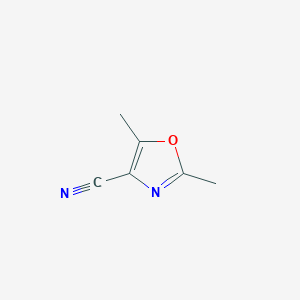
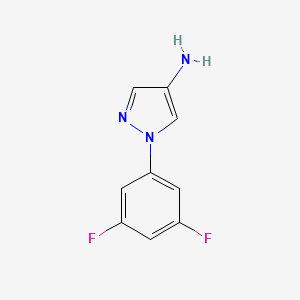


![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
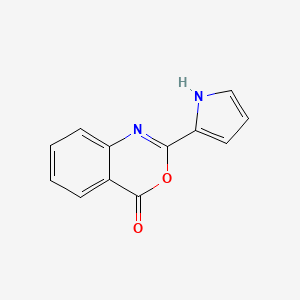
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)

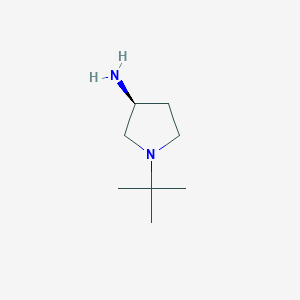
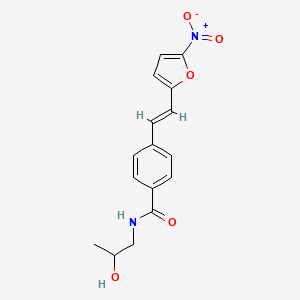
![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)
